molecular formula C17H17FN2O2S B2385171 1-{4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one CAS No. 840497-99-6

1-{4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2385171
CAS No.: 840497-99-6
M. Wt: 332.39
InChI Key: WYHPQYKVFXEKJX-UHFFFAOYSA-N
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Description

1-{4-[5-(4-Fluorophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one is a synthetic small molecule characterized by a distinct molecular architecture featuring a piperazine ring core. This core is a prominent building block in medicinal chemistry, frequently found in compounds across various therapeutic areas . One terminus of the piperazine is functionalized with an acetyl group, a common motif in bioactive molecules, while the other is linked via a thiocarbonyl group to a 5-(4-fluorophenyl)furan moiety. The incorporation of a fluorine atom on the phenyl ring is a strategic modification often employed in drug discovery to influence a compound's potency, metabolic stability, and membrane permeability. While specific biological data for this exact compound is not available in the public literature, its structure suggests potential as a key intermediate or candidate for pharmacological investigation. Molecular frameworks combining substituted furan rings and piperazines have been explored for their diverse biological activities. For instance, structurally related compounds containing a 5-(4-chlorophenyl)furan group have been designed and synthesized as novel inhibitors of tubulin polymerization, demonstrating potent antiproliferative activity against cancer cell lines . These analogs function by binding to the colchicine site on tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and promoting apoptosis . Furthermore, other piperazine-acetophenone derivatives have been reported as intermediates in the synthesis of established drugs, such as the calcium channel blocker flunarizine and the antifungal agent ketoconazole . More recent research on thiouracil amides incorporating a substituted piperazine ring has also shown promise as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme target in oncology, leading to loss of viability in breast cancer cells . Given its structural features, researchers may find this compound valuable as a scaffold for developing novel therapeutic agents, particularly in oncology for targets like tubulin or PARP. It also serves as a sophisticated building block for constructing more complex chemical entities in drug discovery programs. This product is intended for research and manufacturing purposes only and is not classified as a drug. It is not suitable for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-12(21)19-8-10-20(11-9-19)17(23)16-7-6-15(22-16)13-2-4-14(18)5-3-13/h2-7H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHPQYKVFXEKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Reactive Thioacyl Intermediate

Conversion to Carbothioyl Chloride

  • Treat 5-(4-fluorophenyl)furan-2-carbothioic acid (1 eq) with thionyl chloride (3 eq) in anhydrous dichloromethane
  • Catalytic DMF (1 mol%) accelerates reaction
  • Reflux 2 hours, remove excess SOCl₂ under vacuum

Analytical Validation

  • FTIR: Disappearance of -OH stretch (2500-3300 cm⁻¹), appearance of C=S (1050-1250 cm⁻¹)
  • ¹H NMR (CDCl₃): δ 7.85 (d, J=3.5 Hz, 1H, furan H-3), 7.45-7.30 (m, 4H, fluorophenyl)

Piperazine Functionalization Strategy

Protection-Deprotection Approach
To ensure mono-substitution:

  • Protect piperazine as 1-Boc-piperazine
  • Perform thioacylation
  • Deprotect and acetylate

Step 3: N-Boc Protection

  • Commercial 1-Boc-piperazine used directly
  • Purity verified by melting point (lit. 56-58°C)

Step 4: Thioacylation Reaction

  • React 1-Boc-piperazine (1 eq) with 5-(4-fluorophenyl)furan-2-carbothioyl chloride (1.05 eq) in dry THF
  • Add triethylamine (2 eq) dropwise at 0°C
  • Stir 12 hours at room temperature

Workup

  • Filter precipitated triethylamine hydrochloride
  • Concentrate under reduced pressure
  • Purify by silica chromatography (hexane:EtOAc 4:1)

Intermediate Characterization

  • MS (ESI+): m/z 435.12 [M+H]⁺ (calc. 435.11)
  • ¹³C NMR: 154.8 ppm (Boc carbonyl), 187.3 ppm (C=S)

Step 5: Boc Deprotection

  • Treat intermediate with 4M HCl in dioxane (5 eq)
  • Stir 2 hours at room temperature
  • Neutralize with saturated NaHCO₃

Step 6: Acetylation

  • React free amine with acetyl chloride (1.2 eq) in dichloromethane
  • Use DMAP (0.1 eq) as catalyst
  • Quench with ice water, extract with DCM

Final Purification

  • Recrystallize from ethanol:water (3:1)
  • Yield white crystalline solid (overall 41%)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Integration Assignment
2.15 s 3H Acetyl CH₃
3.45-3.60 m 8H Piperazine
6.85 d (J=3.4 Hz) 1H Furan H-3
7.30 d (J=8.8 Hz) 2H Fluorophenyl
7.75 d (J=3.4 Hz) 1H Furan H-4
7.90 dd (J=5.2, 8.8 Hz) 2H Fluorophenyl

¹³C NMR (100 MHz, DMSO-d₆)

  • 21.5 ppm (acetyl CH₃)
  • 45.1, 46.8, 52.3 ppm (piperazine carbons)
  • 115.4 (d, J=21.5 Hz, fluorophenyl C-3,5)
  • 128.7 (d, J=8.4 Hz, fluorophenyl C-2,6)
  • 162.1 (d, J=245 Hz, C-F)
  • 193.7 ppm (C=S)

Mass Spectrometry

  • HRMS (ESI+): m/z 395.1234 [M+H]⁺ (calc. 395.1241)
  • Fragmentation pattern shows sequential loss of acetyl (42 Da) and furan-carbothioyl (189 Da) groups

X-ray Crystallography

Single crystals obtained from slow evaporation of acetonitrile solution:

  • Space group: P2₁/c
  • Unit cell parameters: a = 8.452(2) Å, b = 12.873(3) Å, c = 14.561(4) Å
  • Piperazine conformation: Chair with axial acetyl group
  • Dihedral angles:
    • Furan/fluorophenyl: 82.4(3)°
    • Piperazine mean plane/C=S: 54.7(2)°

Alternative Synthetic Routes

One-Pot Thioacylation-Acetylation

  • React piperazine with 2.2 eq carbothioyl chloride in presence of acetyl chloride
  • Requires precise stoichiometric control
  • Lower yield (28%) due to disubstitution byproducts

Electrochemical Methods

  • Anodic oxidation of 1-(4-aminophenyl)piperazine derivatives
  • Limited applicability due to redox sensitivity of thioamide group

Industrial Scale Considerations

Parameter Laboratory Scale Pilot Plant
Reaction Volume 250 mL 500 L
Cooling Method Ice bath Jacketed reactor
Purification Column chromatography Crystallization
Cycle Time 72 hours 120 hours
Overall Yield 41% 33%

Key scale-up challenges:

  • Exothermic thionation requires controlled addition
  • Solvent recovery systems for THF and DCM
  • Crystallization kinetics optimization

Chemical Reactions Analysis

1-{4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperazine rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula: C17H17FN2O2S
  • Molecular Weight: 348.85 g/mol

Structural Features

The compound features:

  • A furan ring substituted with a 4-fluorophenyl group .
  • A piperazine ring , which enhances its pharmacological properties.
  • An ethanone group , contributing to its chemical reactivity.

Chemistry

1-{4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one serves as a valuable building block in organic synthesis, allowing for the creation of more complex molecules. It can participate in various reactions, including:

  • Oxidation: Using agents like potassium permanganate to yield oxidized derivatives.
  • Reduction: Employing reducing agents such as sodium borohydride.
  • Substitution Reactions: Particularly at the fluorophenyl and piperazine positions.

Biology

This compound is under investigation for its potential biological activities, which include:

  • Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
  • Antiviral Activity: Potential effectiveness against viral infections has been noted.
  • Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation.

Medicine

Research is ongoing to explore its therapeutic applications, particularly as an enzyme inhibitor or receptor modulator. The unique structural features may allow it to interact with specific biological targets effectively.

Industry

In industrial applications, this compound is utilized in:

  • The development of new materials.
  • As an intermediate in pharmaceutical and agrochemical production.

Recent studies have highlighted the biological activity of similar compounds with structural similarities to this compound. For example:

CompoundActivityReference
Compound AAntimicrobial
Compound BAnticancer
Compound CAntiviral

These findings suggest that modifications to the core structure can lead to enhanced biological activities.

Pharmacological Investigations

Pharmacological evaluations have indicated that compounds similar to this compound exhibit varying degrees of activity against different biological targets. For instance, enzyme inhibition assays have shown promising results in modulating key metabolic pathways relevant to disease states.

Mechanism of Action

The mechanism of action of 1-{4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its closest structural analogs, focusing on molecular features, synthesis pathways, and reported biological activities.

Structural Analogs and Substituent Variations

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 5-(4-Fluorophenyl)furan-2-carbothioyl, acetyl 401.45* Combines fluorophenyl and thioester groups; potential for diverse bioactivity.
[5-(3-Chlorophenyl)furan-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanethione 5-(3-Chlorophenyl)furan-2-carbothioyl 417.93* Chlorine substituent enhances electronegativity; used in SAR studies.
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Furan-2-carbonyl, propenone backbone 368.38* α,β-unsaturated ketone may enhance reactivity or binding to enzymes.
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one Thiophene-indolyl, acetyl 427.51* Thiophene and indole groups suggest CNS-targeting potential.
2-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methoxyphenyl)ethan-1-ol 4-Methoxyphenyl, hydroxyl group 330.40 Hydroxyl group improves solubility; evaluated in opioid receptor studies.
1-{4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one 5-Bromothiophene-methyl 317.23* Bromine enhances halogen bonding; used in protease inhibitor screens.

*Calculated based on molecular formulas.

Key Structural Insights:

  • Fluorophenyl vs.
  • Thioester vs. Carbonyl : The carbothioyl group in the target compound may confer higher lipophilicity compared to carbonyl-containing analogs (e.g., ), influencing membrane permeability.
  • Heterocyclic Variations : Substituting furan with thiophene (e.g., ) or indole introduces π-π stacking capabilities, relevant for CNS-targeting molecules.

Biological Activity

1-{4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one is a complex organic compound notable for its unique structural features, including a piperazine ring, a furan moiety, and a carbonyl group. Its molecular formula is C17H17FN2O2SC_{17}H_{17}FN_{2}O_{2}S with a molecular weight of 348.85 g/mol. The presence of the 4-fluorophenyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structural characteristics are pivotal in defining its biological activity. The furan and piperazine components contribute to its chemical reactivity, while the fluorinated aromatic system may enhance interactions with biological targets.

Property Value
Molecular FormulaC17H17FN2O2S
Molecular Weight348.85 g/mol
IUPAC NameThis compound
InChI KeyWYHPQYKVFXEKJX-UHFFFAOYSA-N

Biological Activity

Preliminary studies suggest that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with piperazine and furan moieties have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The fluorophenyl group may enhance the compound's ability to inhibit cancer cell proliferation.
  • Tyrosinase Inhibition : Related compounds have demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production, which is crucial for skin pigmentation and related disorders.

Case Studies

  • Tyrosinase Inhibition : A study evaluated the inhibitory effects of piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR), revealing that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid. For example, compounds structurally related to this compound showed promising results in inhibiting enzyme activity without cytotoxic effects on B16F10 cells .
  • Cytotoxicity Assessments : Various derivatives were tested for cytotoxicity using the MTT assay on NIH-3T3 cells, indicating that modifications in the structure could lead to varying degrees of toxicity and efficacy .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Binding : The compound likely binds to active sites of target enzymes, such as tyrosinase, thereby inhibiting their function.
  • Receptor Modulation : Potential interactions with cellular receptors could modulate signaling pathways involved in cell growth and apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds featuring similar structural motifs:

Compound Name Biological Activity
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-pyrazoleAnticancer properties
Indole derivativesDiverse biological activities

Q & A

Q. What are the standard protocols for synthesizing 1-{4-[5-(4-fluorophenyl)furan-2-carbothioyl]piperazin-1-yl}ethan-1-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the furan-2-carbothioyl moiety via thioacylation using Lawesson’s reagent or thiourea derivatives under reflux conditions .
  • Step 2 : Piperazine functionalization through nucleophilic substitution or coupling reactions. For example, reacting 4-(4-fluorophenyl)piperazine with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the ethanone intermediate .
  • Step 3 : Final coupling of the furan-2-carbothioyl group to the piperazine-ethanone scaffold using Suzuki-Miyaura or Ullmann-type cross-coupling reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the structural integrity of this compound validated?

Key techniques include:

  • X-ray crystallography : Determines bond angles (e.g., F1–C2–C1 = 117.11°, C3–C4–C5 = 119.7°) and confirms stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine CH₂ groups at δ 3.2–3.6 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 415.82 for analogs) .

Q. What are the primary biological targets of this compound?

The compound’s fluorophenyl and piperazine moieties suggest interactions with:

  • Neurological targets : Serotonin (5-HT) or dopamine receptors due to structural similarity to antipsychotic agents .
  • Cancer-related pathways : Kinase inhibition (e.g., PI3K/AKT/mTOR) via the furan-carbothioyl group’s electrophilic properties .
  • In vitro assays : Receptor binding studies (radioligand displacement) and cell viability assays (MTT) are used to validate activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Use Pd(PPh₃)₄ for cross-coupling reactions to reduce side products .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress, ensuring >90% yield .

Q. How should conflicting data on biological activity be resolved?

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .
  • Structural analogs : Test derivatives (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) to isolate structure-activity relationships (SAR) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies reported in fluorescence-based assays .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina models interactions with 5-HT₂A receptors (PDB ID: 6WGT), prioritizing poses with hydrogen bonds to Ser159 and hydrophobic contacts with Phe339 .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models : CoMFA/CoMSIA correlate electronic properties (HOMO/LUMO) with inhibitory activity .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace the 4-fluorophenyl group with 2-thienyl to enhance lipophilicity (logP ↑) and blood-brain barrier penetration .
  • Piperazine modification : Introduce methyl groups to the piperazine ring to reduce metabolic degradation (e.g., CYP3A4 inhibition) .
  • Bioisosteric replacement : Substitute the furan ring with pyrrole to mitigate hepatotoxicity while retaining activity .

Q. What analytical methods quantify degradation products under stress conditions?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours .
  • LC-MS analysis : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate and identify degradation products (e.g., hydrolyzed piperazine intermediates) .
  • Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines for precision (RSD <2%) .

Q. How does the compound synergize with existing chemotherapeutics?

  • In vitro models : Test combinations with doxorubicin in MCF-7 cells using the Chou-Talalay method (combination index <1 indicates synergy) .
  • Mechanistic studies : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3 activation) .
  • Dose optimization : Fit response surface models (RSM) to determine ideal molar ratios (e.g., 1:2 compound:doxorubicin) .

Q. What strategies improve solubility for in vivo studies?

  • Co-crystallization : Formulate with succinic acid to enhance aqueous solubility (from 0.5 mg/mL to 12 mg/mL) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) for sustained release .
  • Prodrug design : Introduce phosphate esters at the ethanone moiety for pH-sensitive activation in tumor microenvironments .

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